molecular formula C21H26N2O B11325586 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11325586
M. Wt: 322.4 g/mol
InChI Key: JQMBMAIUENZUJR-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a 4-methylphenyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the coupling of a piperidine derivative with a benzamide derivative. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a piperidine ring, benzamide group, and 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H26N2O/c1-17-10-12-18(13-11-17)20(23-14-6-3-7-15-23)16-22-21(24)19-8-4-2-5-9-19/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3,(H,22,24)

InChI Key

JQMBMAIUENZUJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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